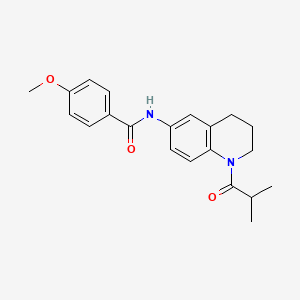

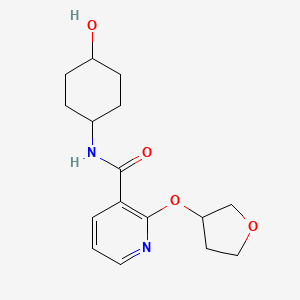

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In

Scientific Research Applications

Catalytic Applications and Synthesis Methods

- Catalysis and Synthesis of Tetrahydroisoquinoline Derivatives : Studies have demonstrated the utility of N-methoxybenzamides in catalytic processes, particularly in Rh(III)-catalyzed oxidative olefination. This methodology is highlighted by its mildness, practicality, and high yield, facilitating the selective formation of valuable tetrahydroisoquinolinone products (Rakshit et al., 2011). Furthermore, a rhodium(III)-catalyzed one-pot three-component reaction has been developed as an alternative for synthesizing isoquinoline derivatives, showcasing a method of relay catalysis via successive O-alkylation and C-H activation (Zhou et al., 2019).

Biological and Pharmacological Studies

Anticonvulsant Activity : A series of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides have been identified for their potential anticonvulsant activity through high-throughput screening. Structure-activity relationship (SAR) studies have yielded compounds with high affinity and significant efficacy in animal models (Chan et al., 1998; Chan et al., 2000).

Sigma-2 Receptor Probes : Compounds structurally related to N-methoxybenzamides have been explored for their affinity to sigma-2 receptors. This research has led to the development of novel sigma-2 receptor probes with potential applications in studying receptor distribution and function in vitro (Xu et al., 2005).

Antitumor Agents : The rhodium(III)-catalyzed synthesis of 3-acyl isoquinolin-1(2H)-ones has shown promising antitumor activities against various human cancer cells, including HepG2, A549, and MCF-7. These compounds inhibit proliferation and induce apoptosis in a dose-dependent manner, suggesting their potential as anti-lung cancer drug candidates (Bian et al., 2020).

Environmental Applications

- Pesticide Removal from Wastewater : The use of low-cost biosorbents for pesticide removal from wastewaters has been explored, showcasing the efficiency of lignocellulosic substrates in adsorbing various pesticides, presenting a cheap and effective method for water purification (Boudesocque et al., 2008).

Properties

IUPAC Name |

4-methoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-14(2)21(25)23-12-4-5-16-13-17(8-11-19(16)23)22-20(24)15-6-9-18(26-3)10-7-15/h6-11,13-14H,4-5,12H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGZLYFVCPJKTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-Fluorophenyl)-2-[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2880392.png)

![5-chloro-N-[2-(4-isopropylanilino)-2-oxoethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2880399.png)

![2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-5-(furan-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2880400.png)

![N-(4-chlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2880401.png)

![N-[4-(8-oxo-5,6,8,9-tetrahydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-9-yl)phenyl]acetamide](/img/structure/B2880404.png)

![N-(1H-1,3-benzodiazol-2-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2880407.png)

![N1-allyl-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2880409.png)

![4-chloro-5-[4-(trifluoromethyl)piperidino]-3(2H)-pyridazinone](/img/structure/B2880411.png)

![3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B2880414.png)